molecular formula C13H20ClNO B1435493 2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride CAS No. 1803589-26-5

2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride

Cat. No.: B1435493
CAS No.: 1803589-26-5
M. Wt: 241.76 g/mol
InChI Key: HZWHAKXOWCISMD-UHFFFAOYSA-N
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Description

2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H20ClNO. It is known for its unique structure, which includes a methoxy group and a phenyl group attached to a cyclohexane ring. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with appropriate amines and methoxy reagents. One common method includes the reaction of cyclohexanone with 4-methoxyphenylamine in the presence of a catalyst such as p-toluenesulfonic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different amines, ketones, and substituted cyclohexane derivatives.

Scientific Research Applications

2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to understand enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but with a different functional group arrangement.

    4-Methoxy-2-methylaniline hydrochloride: Another compound with a methoxy group but different overall structure.

Uniqueness

2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-methoxy-4-phenylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10;/h2-6,11-13H,7-9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWHAKXOWCISMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(CCC1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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